B1575147 Midkine (13-21)

Midkine (13-21)

Cat. No.: B1575147
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Midkine as a Heparin-Binding Growth Factor

Midkine is a 13 kDa protein rich in basic amino acids and cysteine. nih.goveurjbreasthealth.com It belongs to a family of heparin-binding growth factors that also includes pleiotrophin (B1180697) (PTN), with which it shares approximately 50% sequence identity. nih.govembopress.org The defining characteristic of MDK is its high affinity for heparin and heparan sulfate (B86663) proteoglycans, which are complex carbohydrates found on the surface of most cells and in the extracellular matrix. oup.com This binding is crucial for its biological activity, as it facilitates the interaction of MDK with its various cell surface receptors. oup.com

MDK is involved in a wide array of biological phenomena, including cancer progression, inflammation, immune responses, blood pressure regulation, and tissue development and protection. oup.com It promotes the growth, survival, migration, and differentiation of a variety of cell types. biologists.com For instance, MDK is integral to the development of the nervous system, where it enhances neurite outgrowth and neuronal cell survival. embopress.orgmdpi.com Its expression is tightly regulated, being prominent during embryonic development and in adult tissues undergoing repair or experiencing disease states. nih.goveurjbreasthealth.com

The MDK protein is structurally divided into two main domains, the N-terminal and C-terminal domains, each stabilized by disulfide bridges. embopress.orgfrontiersin.org The C-terminal half is particularly important as it houses many of the protein's biological activities and contains key binding sites. embopress.org

Rationale for Investigating Specific Midkine Peptide Fragments, including Midkine (13-21)

The investigation of specific peptide fragments derived from MDK, such as Midkine (13-21), is driven by several scientific objectives. Full-length proteins like MDK are large and complex, making it challenging to pinpoint the exact regions responsible for specific functions. By isolating and studying smaller peptide fragments, researchers can:

Identify Functional Domains: Determine which parts of the MDK protein are responsible for its various biological activities. For example, specific fragments may be found to be solely responsible for receptor binding, while others might mediate cell signaling.

Develop Therapeutic Agents: Small peptides are often easier and less expensive to synthesize than whole proteins. If a specific fragment is found to possess a desirable therapeutic effect, it could be developed into a targeted drug. Conversely, fragments that block detrimental MDK activities could serve as inhibitors. researchgate.net

Elucidate Mechanisms of Action: Studying the interactions of individual fragments with cellular components can provide a clearer understanding of the molecular pathways through which MDK exerts its effects. This can involve identifying specific receptor binding sites and downstream signaling cascades.

Create Research Tools: Synthetic peptides corresponding to MDK fragments are valuable tools for in vitro and in vivo experiments, allowing for precise investigation of MDK's functions without the confounding variables of the full-length protein.

The peptide Midkine (13-21) has been identified as a region of interest in this context, with research suggesting its potential involvement in immune responses. google.com

Historical Context of Midkine Research and Peptide Derivatives

The discovery of Midkine dates back to 1988, when it was identified as a product of a gene that is responsive to retinoic acid, a molecule crucial for cell differentiation. oup.com This initial discovery in embryonal carcinoma cells highlighted its role in developmental processes. mdpi.com The name "Midkine" itself reflects its significant expression during the mid-gestation period of embryonic development. mdpi.comnih.gov

Shortly after its discovery, the full protein sequence of human MDK was reported in 1990. nih.gov Subsequent research quickly established its identity as a heparin-binding growth factor and its close relationship to pleiotrophin. embopress.org The 1990s saw a surge in research aimed at characterizing MDK's diverse functions, including its roles in neurite outgrowth, neuronal survival, and its association with various cancers. embopress.orgnih.gov

The turn of the century brought a deeper understanding of MDK's molecular interactions. Key receptors for MDK were identified, including receptor-type protein tyrosine phosphatase ζ (PTPζ), low-density-lipoprotein-receptor-related protein (LRP), and anaplastic lymphoma kinase (ALK). biologists.com The investigation into peptide derivatives of MDK, including the development of synthetic peptides to probe its function, became a more prominent area of research. karger.com These studies have been instrumental in dissecting the complex roles of MDK in both health and disease, paving the way for potential therapeutic applications targeting this multifaceted protein. researchgate.net

Properties

sequence

ALLALTSAV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Midkine (13-21)

Origin of Product

United States

Immunological Roles of Midkine 13 21 and Associated Epitopes

Identification and Characterization of Midkine (13-21) as a T-Cell Epitope

The identification of specific epitopes within a protein is a crucial step in understanding and potentially harnessing the immune response against cells expressing that protein. Research has focused on delineating both CD4+ and CD8+ T-cell epitopes from the Midkine protein, with the 13-21 amino acid sequence emerging as a key target for CD8+ T-cells.

While the Midkine (13-21) peptide itself is primarily characterized as a CD8+ T-cell epitope, the broader region from which it is derived—the signal peptide—is also a source of CD4+ T-cell epitopes. nih.gov The signal peptide of Midkine has been found to be rich in binders to common HLA-DR molecules. nih.gov

Studies investigating the CD4+ T-cell response to Midkine have identified several epitopes within the signal peptide region. Notably, peptides such as MDK 9-23 and MDK 14-28, which overlap with the 13-21 sequence, have been shown to elicit responses from CD4+ T-lymphocytes. nih.gov In studies using T-lymphocytes from healthy donors, weekly stimulation with MDK peptide pools led to the derivation of CD4+ T-cell lines specific for these epitopes. nih.gov The T-cell lines specific for the peptide MDK 9-23 were effectively stimulated by dendritic cells that had been loaded with lysates from tumor cells naturally expressing Midkine, indicating that this epitope is processed and presented for CD4+ T-cell recognition. nih.gov

This demonstrates that the signal peptide region of Midkine is accessible to the HLA class II processing pathway, allowing it to be presented to and activate CD4+ T-helper cells, which are crucial for orchestrating a comprehensive antitumor immune response. nih.gov

The peptide Midkine (13-21), with the amino acid sequence ALLALTSAV, has been definitively identified as an HLA-A2-restricted CD8+ T-cell epitope. aai.orgucl.ac.be Its identification stemmed from in vitro experiments using T-cells from healthy HLA-A2+ donors. aai.org

Initial screening of potential peptides based on predicted binding to HLA-A2 molecules led to the selection of MDK 13-21 for further testing. researchgate.net Subsequent T-cell priming experiments demonstrated that this peptide could induce a specific CD8+ T-cell response. aai.org T-cell lines generated by stimulating lymphocytes with MDK 13-21 showed specific activity, as measured by Interferon-gamma (IFN-γ) ELISPOT assays, when presented with the peptide on HLA-A2+ target cells. aai.org

The specificity of this interaction was further confirmed using HLA-A2/13-21 tetramers, which are reagents that specifically bind to T-cell receptors recognizing this particular peptide-MHC complex. Flow cytometry analysis showed that T-cell lines specific for MDK 13-21 were labeled by the corresponding tetramer, with approximately 7% of the cells being peptide-specific. aai.orgresearchgate.net Furthermore, these MDK 13-21-specific T-cell lines were capable of lysing tumor cells that naturally express Midkine, demonstrating a functional cytotoxic response. aai.org The immunogenicity of this epitope was also confirmed in vivo using HLA-A2 transgenic mice, which mounted a T-cell response to the peptide following immunization. aai.org

EpitopeT-Cell TypeHLA RestrictionKey Research FindingSource
Midkine (9-23)CD4+HLA-DRElicits responses from CD4+ T-cell lines; processed and presented by dendritic cells. nih.gov
Midkine (13-21)CD8+HLA-A2Primes CD8+ T-cell responses in healthy donors and mice; specific T-cells exhibit cytotoxic activity against tumor cells. aai.org

CD4+ T-Cell Epitope Mapping and Response

Mechanisms of Antigen Presentation and MHC Class I/II Binding of Midkine (13-21)

The presentation of peptide epitopes to T-cells is governed by Major Histocompatibility Complex (MHC) molecules, with MHC class I typically presenting endogenous peptides to CD8+ T-cells and MHC class II presenting exogenous peptides to CD4+ T-cells. immunopaedia.org.za The Midkine (13-21) epitope and its overlapping sequences are derived from the protein's signal peptide, a location that has interesting implications for its processing and presentation via both pathways. aai.orgnih.gov

For CD8+ T-cell recognition, endogenous proteins are degraded in the cytoplasm, and resulting peptides are transported into the endoplasmic reticulum to be loaded onto MHC class I molecules. frontiersin.org The MDK 13-21 epitope is located in the signal peptide, which comprises multiple hydrophobic residues. aai.org These residues can serve as effective anchor residues for binding to the peptide-binding groove of MHC class I molecules, particularly HLA-A2, which has a preference for hydrophobic residues. aai.org Experiments have confirmed that the MDK 13-21 epitope is appropriately processed and presented by antigen-presenting cells (APCs). Transfection of cells with a plasmid encoding the full Midkine protein (pMDK) resulted in the stimulation of MDK 13-21-specific T-cells, indicating that the epitope is naturally generated from the full-length protein and presented on MHC class I. aai.org

For CD4+ T-cell recognition, APCs internalize extracellular proteins into endocytic compartments where they are degraded and loaded onto MHC class II molecules. Research has shown that the signal peptide of Midkine can be accessed by the HLA class II pathway. nih.gov This allows overlapping peptides, such as MDK 9-23, to be presented to CD4+ T-cells. The stimulation of MDK 9-23-specific T-cell lines by APCs loaded with lysates from MDK-expressing tumor cells confirms that this part of the protein is processed through the MHC class II pathway. nih.gov

Modulation of Immune Cell Activity by Midkine (13-21)

The recognition of the Midkine (13-21) epitope by T-cells is an initiating event that leads to the modulation of broader immune cell activity, including T-cell activation, proliferation, and the production of signaling molecules that shape the tumor microenvironment.

The presentation of the MDK 13-21 epitope by APCs leads directly to the activation and proliferation of epitope-specific T-lymphocytes. In vitro studies have demonstrated that stimulation with the MDK 13-21 peptide can prime and expand CD8+ T-cell lines from healthy donors. aai.org Similarly, CD4+ T-cell lines specific for overlapping signal peptide epitopes can be derived and expanded through peptide stimulation. nih.gov

Upon activation, T-lymphocytes that recognize the MDK 13-21 epitope begin to secrete a variety of cytokines and chemokines. A direct consequence of MDK 13-21 recognition by specific CD8+ T-cells is the production of IFN-γ, a key cytokine that has anti-proliferative effects on tumor cells and can upregulate MHC expression, making cancer cells more visible to the immune system. aai.org

The full Midkine protein is a significant driver of cytokine and chemokine production, which in turn recruits and activates other immune cells. nih.govnih.gov For instance, Midkine-activated T-cells have been shown to secrete the chemokine CCL4. nih.gov The presence of Midkine in tissues can also stimulate the production of other chemokines, such as IL-8 (CXCL8), Monocyte Chemotactic Protein-1 (MCP-1/CCL2), and Macrophage Inflammatory Protein-2 (MIP-2/CXCL2), which are potent chemoattractants for neutrophils and macrophages. nih.govresearchgate.netfrontiersin.org Midkine signaling can also lead to the production of pro-inflammatory cytokines like IL-1β, IL-12, and TNF-α. nih.govresearchgate.net This cascade of cytokine and chemokine release initiated by Midkine contributes to shaping an inflammatory microenvironment that can support an anti-tumor response. nih.gov

Cytokine/ChemokineProducing/Associated Cell TypeEffectSource
Interferon-gamma (IFN-γ)CD8+ T-cellsReleased upon recognition of MDK 13-21; enhances anti-tumor immunity. aai.org
CCL4T-cellsSecreted by T-cells activated by Midkine. nih.gov
Interleukin-8 (IL-8 / CXCL8)Various (induced by MDK)Chemoattractant for neutrophils. nih.govresearchgate.net
MCP-1 (CCL2)Various (induced by MDK)Chemoattractant for monocytes/macrophages. nih.govresearchgate.net
MIP-2 (CXCL2)Various (induced by MDK)Chemoattractant for neutrophils. researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Various (induced by MDK)Pro-inflammatory cytokine; can induce MDK expression. nih.govfrontiersin.org

Impact on Regulatory T-Cell Populations

Midkine (MDK) has been identified as a critical regulator of immune responses, particularly through its influence on regulatory T-cell (Treg) populations. frontiersin.orgpnas.org Tregs, which are characterized by the expression of the transcription factor Forkhead box P3 (Foxp3), are essential for maintaining immunological self-tolerance and preventing autoimmune diseases; however, they can also dampen anti-tumor immunity. pnas.orgaai.orgpnas.org

Research has demonstrated that MDK acts as a suppressor of Treg expansion. pnas.orgoncotarget.com In preclinical models of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, deficiency in MDK was shown to attenuate the disease. pnas.org This effect was directly linked to an expansion of the CD4+CD25+Foxp3+ Treg population in peripheral lymph nodes, which in turn led to decreased numbers of autoreactive T-helper type 1 (TH1) and TH17 cells. pnas.orgoncotarget.com Conversely, the administration of MDK to MDK-deficient mice inhibited the increase in Treg cells and Foxp3 expression. pnas.org

The mechanism behind this suppression involves MDK's impact on both T-cells directly and on dendritic cells. MDK has been shown to decrease Treg populations by suppressing the phosphorylation of STAT5, a signaling protein essential for the expression of Foxp3. pnas.orgoncotarget.com Furthermore, MDK produced under inflammatory conditions suppresses the development of tolerogenic dendritic cells (DCregs). aai.orgnih.gov These DCregs are crucial for inducing Treg differentiation. aai.orgnih.gov MDK achieves this by downregulating the expression of CD45RB and inducing the production of the pro-inflammatory cytokine IL-12 in DCregs. aai.orgnih.gov

Inhibiting MDK function has been explored as a therapeutic strategy. The use of anti-MDK RNA aptamers in EAE models successfully increased the number of Tregs, suppressed disease severity, and demonstrated the potential of targeting MDK to modulate immune responses. pnas.orgaai.orgnih.gov

Table 1: Summary of Preclinical Findings on Midkine's Impact on Regulatory T-Cells

Model/System Intervention Key Findings Citations
MDK-deficient (Mdk-/-) mice with EAE Gene knockout Attenuated EAE severity, expansion of Treg population, decreased TH1 and TH17 cells. frontiersin.orgpnas.org
Wild-type mice with EAE Administration of anti-MDK RNA aptamers Significantly expanded Treg population, alleviated EAE symptoms. pnas.orgnih.gov
In vitro T-cell culture Addition of MDK Dose-dependent decrease in Treg population and suppression of STAT5 phosphorylation. pnas.org
In vitro dendritic cell culture Addition of MDK Suppressed development of tolerogenic dendritic cells (DCregs), which are required for Treg expansion. aai.orgnih.gov

Preclinical Immunotherapeutic Implications of Midkine (13-21) Peptide

The overexpression of Midkine in a wide array of human cancers, coupled with its low to undetectable expression in normal adult tissues, makes it an attractive target for cancer immunotherapy. aai.orgnih.govnih.gov Its role in promoting tumor progression, angiogenesis, and resistance to therapy further underscores its potential as a therapeutic target. nih.govnih.govnih.gov Research has focused on developing immunotherapies that can generate a specific immune response against MDK-expressing tumor cells, with the Midkine (13-21) peptide emerging as a key candidate. aai.org

The development of peptide-based vaccines aims to elicit a potent and specific anti-tumor T-cell response. mdpi.comfrontiersin.org Within the Midkine protein, the nonamer peptide sequence from amino acid 13 to 21 (MDK 13-21) has been identified as a dominant, HLA-A2-restricted CD8+ T-cell epitope. aai.org This peptide is located within the signal peptide region of the MDK protein. aai.orgnih.gov

In vitro studies using peripheral blood mononuclear cells from healthy HLA-A2 donors demonstrated that the MDK (13-21) peptide could be used to generate peptide-specific cytotoxic T-lymphocyte (CTL) lines. aai.org These CTLs showed specific activation, measured by IFN-γ release, when presented with the MDK (13-21) peptide. aai.org Further experiments in HLA-A2 transgenic mice confirmed the immunogenicity of this epitope. aai.org Immunization of these mice with the MDK (13-21) peptide successfully elicited a robust, peptide-specific T-cell response, validating its potential as an immunogen for a cancer vaccine. aai.org

Table 2: Characteristics of Midkine (13-21) as a Peptide Immunogen

Characteristic Description Supporting Evidence Citations
Epitope Identity Nonamer peptide (Amino acids 13-21) from the Midkine signal peptide. Identification through in vitro stimulation of T-cells from healthy donors. aai.orgnih.gov
HLA Restriction HLA-A2 T-cell lines were activated when the peptide was presented by HLA-A2+ cells. aai.org
Immune Cell Target CD8+ Cytotoxic T-Lymphocytes (CTLs) Generated CTL lines were CD8+ and showed cytotoxic potential. aai.org
Immunogenicity Capable of inducing a specific T-cell response. Confirmed in vitro with human cells and in vivo in HLA-A2 transgenic mice. aai.org

The ultimate goal of a peptide-based immunogen like MDK (13-21) is to modulate the host's immune system to recognize and eliminate tumor cells. Preclinical studies have provided proof-of-concept for this approach. aai.org

T-cell lines specific for the MDK (13-21) epitope were tested for their ability to recognize and kill tumor cells that naturally express MDK. aai.org The results showed that these CTLs could effectively lyse MDK-positive, HLA-A2-positive cancer cell lines, such as the cervical cancer line CaSki and the liver cancer line HepG2. aai.org In contrast, the CTLs did not recognize MDK-negative tumor cells or MDK-positive cells that lacked the correct HLA-A2 molecule for presentation. aai.org This demonstrates a high degree of specificity, which is crucial for minimizing off-target effects.

Furthermore, experiments using cold target inhibition confirmed that the recognition of tumor cells by the CTLs was indeed specific to the MDK (13-21) peptide. aai.org The ability of a peptide vaccine to generate a targeted cytotoxic response against MDK-expressing tumors in multiple preclinical systems highlights its potential to shift the balance of the tumor microenvironment towards an effective anti-tumor immune response. aai.orgfrontiersin.orgdkfz.de

Table 3: Preclinical Evaluation of MDK (13-21)-Specific T-Cell Response

Model System Target Cells Outcome Significance Citations
In vitro co-culture MDK+, HLA-A2+ tumor cells (CaSki, HepG2) Specific lysis of tumor cells by MDK (13-21) CTLs. Demonstrates the capacity of the vaccine-induced T-cells to kill cancer cells. aai.org
In vitro co-culture MDK-, HLA-A2+ tumor cells (DLD1) No significant lysis by MDK (13-21) CTLs. Confirms the specificity of the immune response to the MDK antigen. aai.org
In vitro co-culture MDK+, HLA-A2- tumor cells No significant lysis by MDK (13-21) CTLs. Confirms the HLA-A2 restriction of the T-cell response. aai.org
HLA-A2 Transgenic Mice Immunization with MDK (13-21) peptide Elicitation of a peptide-specific cytotoxic T-cell response. Validates the in vivo immunogenicity of the peptide epitope. aai.org

Cellular and Molecular Mechanisms Potentially Modulated by Midkine 13 21

Investigation of Direct or Indirect Effects on Intracellular Signaling Pathways

Midkine's engagement with cell surface receptors initiates a cascade of intracellular events, leading to the activation or inhibition of several critical signaling pathways. nih.goveurjbreasthealth.com These pathways are central to the control of numerous cellular functions and their dysregulation is a hallmark of many diseases.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that governs cell proliferation, differentiation, and survival. nih.gov Emerging evidence indicates that Midkine can modulate this pathway, thereby influencing these fundamental cellular processes. eurjbreasthealth.comeurjbreasthealth.com

Research has demonstrated that Midkine can activate the MAPK/ERK signaling pathway, which is critical for regulating vascular homeostasis and neovascularization in endothelial cells. nih.goveurjbreasthealth.com In the context of cancer, the interaction of Midkine with this pathway has been shown to induce proliferation and angiogenesis. eurjbreasthealth.comeurjbreasthealth.com For instance, Midkine is known to suppress Caspase-3 activation through the activation of ERK, which in turn prevents neuronal death. nih.gov

The activation of the MAPK/ERK pathway by Midkine is often initiated by its binding to specific cell surface receptors, triggering a downstream signaling cascade that ultimately leads to the phosphorylation and activation of ERK1/2. nih.gov This activation can subsequently influence the expression of genes involved in cell cycle progression and survival.

The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is another central signaling network that plays a pivotal role in cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Midkine has been identified as a significant regulator of this pathway, with implications for both normal physiological processes and the progression of diseases like cancer. nih.gov

Studies have shown that Midkine can activate the PI3K/AKT pathway, which is a key regulator of cellular survival and proliferation. mdpi.com This activation can occur through Midkine's interaction with various cell surface receptors, leading to the recruitment and activation of PI3K. nih.gov Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT. nih.gov

Once activated, AKT can phosphorylate a wide range of downstream targets, including mTOR, to promote cell growth and survival. nih.gov In the context of cancer, Midkine-mediated activation of the PI3K/AKT/mTOR pathway has been linked to enhanced tumor cell proliferation, survival, and resistance to therapy. mdpi.comnih.gov For example, in glioblastoma, Midkine has been shown to promote tumor progression by activating the PI3K/AKT signaling pathway. nih.gov Furthermore, in melanoma, Midkine regulates the mTOR signaling pathway, which is involved in metastasis. eurjbreasthealth.comeurjbreasthealth.com

The table below summarizes key research findings on the interaction between Midkine and the PI3K/AKT/mTOR pathway in different cancer types.

Cancer TypeKey FindingsReferences
GlioblastomaMDK enhances EMT, migration, and invasion, likely through the PI3K/AKT pathway. mdpi.com
Prostate CancerMDK knockdown reduces cancer stem cell proliferation and migration by silencing the PI3K/AKT pathway. nih.gov
Hepatocellular CarcinomaMDK-mediated activation of the phosphoinositol-dependent protein kinase-1/AKT pathway enhances cell survival. nih.gov
Breast CancerMDK activates the PI3K/Akt signaling pathway to promote proliferation and migration. nih.gov
MelanomaMDK regulates the mTOR signaling pathway, promoting metastasis. eurjbreasthealth.comeurjbreasthealth.com

The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) signaling pathways are critical mediators of inflammation, immunity, cell proliferation, and survival. nih.gov Midkine has been shown to interact with and modulate both of these pathways, highlighting its role as a key regulator of these fundamental cellular processes.

The promoter region of the Midkine gene contains a functional NF-κB binding site, which allows for the upregulation of Midkine expression under inflammatory conditions. nih.goveurjbreasthealth.com In turn, Midkine can activate the NF-κB pathway. nih.gov For example, in prostate cancer, tumor necrosis factor-alpha (TNF-α) can activate the NF-κB pathway, leading to increased Midkine expression. nih.goveurjbreasthealth.com Furthermore, in breast cancer, Midkine promotes cell proliferation and migration by upregulating NR3C1 expression through the activation of the NF-κB pathway. nih.goveurjbreasthealth.com

Midkine also interacts with the STAT signaling pathway. In squamous cell carcinoma, Midkine triggers the phosphorylation and activation of STAT1α in an integrin-dependent manner, leading to the overexpression of genes involved in cell migration and tissue invasion. frontiersin.org In cervical cancer cells, Midkine has been shown to promote metastasis, migration, and invasion in response to interferon-gamma (IFN-γ) treatment via STAT1. mdpi.com

PI3K/AKT/mTOR Pathway Regulation

Assessment of Cellular Processes in In Vitro Models

In vitro studies using cell culture models have been instrumental in elucidating the specific roles of Midkine in various cellular processes. These models allow for the controlled investigation of how Midkine influences cell behavior, providing valuable insights into its mechanisms of action.

A substantial body of in vitro evidence points to Midkine's significant role in promoting cell proliferation and survival across various cell types. encyclopedia.pubmdpi.com Midkine acts as a potent growth factor, stimulating cell division and protecting cells from apoptosis (programmed cell death). nih.gov

In numerous cancer cell line studies, the overexpression of Midkine has been shown to increase cell proliferation rates. nih.gov For example, in non-small cell lung cancer cells, secreted Midkine was found to increase the proliferation pathway via an autocrine mechanism. mdpi.com Similarly, in glioblastoma cell lines, overexpression of Midkine augmented proliferation, while its suppression had the opposite effect. nih.gov Midkine also promotes the proliferation of endothelial cells, a key process in angiogenesis (the formation of new blood vessels). nih.goveurjbreasthealth.com

Midkine's pro-survival effects are often mediated by its ability to activate anti-apoptotic signaling pathways, such as the PI3K/AKT pathway. nih.gov It has also been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and inhibit the activation of pro-apoptotic proteins like Caspase-3. nih.gov

The table below provides a summary of in vitro findings on Midkine's effects on cell proliferation and survival.

Cell Type/Cancer ModelEffect of MidkineReferences
Endothelial CellsIncreased in vitro proliferation. nih.goveurjbreasthealth.com
Non-Small Cell Lung Cancer CellsIncreased proliferation via autocrine signaling. mdpi.com
Glioblastoma CellsOverexpression augmented proliferation. nih.gov
Pancreatic Cancer CellsPromotes proliferation. frontiersin.org
Cervical Cancer CellsPromotes colony formation. mdpi.com
Rhabdoid Tumor CellsPrevents apoptosis by increasing Bcl-2 expression. nih.gov

Cell migration and invasion are fundamental processes in development, tissue repair, and the metastatic spread of cancer. mdpi.com In vitro studies have consistently demonstrated that Midkine is a potent promoter of both cell migration and invasion. frontiersin.org

Midkine's ability to enhance cell motility is linked to its influence on the cytoskeleton and the expression of genes involved in cell adhesion and migration. frontiersin.org In squamous cell carcinoma, for instance, Midkine triggers the activation of pathways that lead to the overexpression of genes implicated in cell migration. frontiersin.org

In the context of cancer, Midkine-induced migration and invasion are critical steps in the metastatic cascade. mdpi.com In vitro assays, such as the Matrigel-transwell assay, have shown that overexpression of Midkine enhances the invasive potential of various cancer cells, including those from glioblastoma and cervical cancer. mdpi.comnih.gov Furthermore, Midkine has been shown to promote epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, including increased motility and invasiveness. mdpi.com

The table below summarizes key in vitro findings on the role of Midkine in cell migration and invasion.

Cell Type/Cancer ModelEffect of MidkineReferences
Squamous Cell Carcinoma CellsTriggers activation of pathways leading to overexpression of migration and invasion-related genes. frontiersin.org
Glioblastoma CellsOverexpression enhances migration and invasion. nih.gov
Cervical Cancer CellsPromotes invasion and migration in vitro. mdpi.com
Pancreatic Cancer CellsPromotes migration. frontiersin.org
Non-Small Cell Lung Cancer CellsIncreased EMT ability. mdpi.com
Endothelial CellsIncreased migration. mdpi.com

Angiogenesis Modulation

Midkine is recognized as a potent pro-angiogenic factor, playing a crucial role in the formation of new blood vessels, a process vital for tumor growth and metastasis. eurjbreasthealth.comnih.govfrontiersin.org The pro-angiogenic activity of Midkine is mediated through several key signaling pathways. Research indicates that MDK can enhance the proliferation of endothelial cells. nih.gov One of the primary mechanisms involves the upregulation of Vascular Endothelial Growth Factor-A (VEGF-A) levels and its subsequent release. eurjbreasthealth.comnih.goveurjbreasthealth.com VEGF-A is a critical protein that stimulates angiogenesis by interacting with its receptor, VEGFR2. nih.goveurjbreasthealth.com

Furthermore, Midkine's influence on angiogenesis is linked to the activation of the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK) signaling pathways within endothelial cells. eurjbreasthealth.comnih.goveurjbreasthealth.com The PI3K/AKT pathway, in particular, is essential for promoting the transcription of genes related to angiogenesis. nih.goveurjbreasthealth.com MDK also promotes the adhesion of neutrophils during angiogenesis by increasing the affinity of β2-integrins. eurjbreasthealth.com In some cancer models, such as melanoma, MDK has been shown to regulate the mTOR signaling pathway, which promotes lymphangiogenesis and metastasis. eurjbreasthealth.com

Mediator/PathwayEffect of MidkineOutcomeSource
VEGF-AIncreases levels and cellular releaseStimulates angiogenesis eurjbreasthealth.comnih.goveurjbreasthealth.com
PI3K/AKT PathwayActivationPromotes transcription of angiogenesis-related genes eurjbreasthealth.comnih.goveurjbreasthealth.com
MAPK PathwayActivationRegulates neovascularization eurjbreasthealth.comeurjbreasthealth.com
mTOR PathwayActivationPromotes lymphangiogenesis in melanoma eurjbreasthealth.com
β2-integrinsIncreases affinityPromotes neutrophil adhesion during angiogenesis eurjbreasthealth.com

Anti-Apoptotic Mechanisms

Midkine functions as a significant survival factor by inhibiting apoptosis, or programmed cell death, thereby allowing cancer cells to proliferate more effectively. eurjbreasthealth.comfrontiersin.orgmdpi.com This anti-apoptotic function is associated with its ability to modulate key signaling pathways that regulate cell survival. eurjbreasthealth.comeurjbreasthealth.com

A primary mechanism of MDK's anti-apoptotic activity is through the activation of the PI3K/AKT signaling pathway. eurjbreasthealth.comeurjbreasthealth.commdpi.com This pathway is a central regulator of cellular survival. mdpi.com Activation of PI3K/AKT by MDK has been shown to decrease myocyte cell death. eurjbreasthealth.comeurjbreasthealth.com Additionally, MDK can suppress the activation of Caspase-3, a key executioner caspase in the apoptotic cascade. eurjbreasthealth.comeurjbreasthealth.com This suppression is often mediated through the activation of the extracellular signal-regulated kinase (ERK), which is part of the MAPK pathway. eurjbreasthealth.comeurjbreasthealth.com

Furthermore, Midkine has been shown to increase the expression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. eurjbreasthealth.comeurjbreasthealth.commdpi.com In models of cardiac ischemia-reperfusion injury, MDK protects cardiomyocytes from apoptosis by increasing levels of both Bcl-2 and ERK. eurjbreasthealth.comeurjbreasthealth.com The collaboration between MDK and Bcl-2 is critical for its anti-apoptotic effects. eurjbreasthealth.comeurjbreasthealth.com

Signaling Molecule/PathwayEffect of MidkineMechanismSource
PI3K/AKT PathwayActivationDecreases myocyte cell death; promotes cell survival eurjbreasthealth.comeurjbreasthealth.commdpi.com
Caspase-3Inhibition/SuppressionPrevents execution of apoptosis, often via ERK activation eurjbreasthealth.comeurjbreasthealth.com
Bcl-2Increased expressionInhibits apoptosis; protects cardiomyocytes eurjbreasthealth.comeurjbreasthealth.commdpi.com
ERK (MAPK Pathway)ActivationInhibits cardiomyocyte apoptosis and neuronal death eurjbreasthealth.comeurjbreasthealth.com

Epithelial-Mesenchymal Transition (EMT) Regulation

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in embryonic development and the progression of primary tumors towards invasion and metastasis. tandfonline.comnih.gov Midkine is a known inducer of EMT, promoting the transition of stationary epithelial cells into motile mesenchymal cells. nih.govtandfonline.comnih.govmdpi.comresearchgate.net

One of the key mechanisms by which MDK induces EMT is through its interaction with the Notch2 receptor. nih.govtandfonline.comnih.gov In human keratinocytes, MDK has been shown to bind to Notch2, activating its signaling pathway. tandfonline.comnih.gov This activation leads to a crosstalk with the Jak2/Stat3 signaling pathway, which together regulate cell plasticity and motility, contributing to EMT. tandfonline.comnih.gov The MAPK pathway is also involved, as it can promote EMT and regulate cancer development and metastasis. eurjbreasthealth.comeurjbreasthealth.com

MDK's role in EMT is further supported by its interaction with proteins of the TGF-β pathway, which are essential for this transition. eurjbreasthealth.comeurjbreasthealth.com Moreover, MDK's interaction with the WNT/β-Catenin pathway is a key regulatory mechanism in the growth of certain tumors, like glioma. eurjbreasthealth.comeurjbreasthealth.com The induction of EMT by MDK is often characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers. tandfonline.com

Signaling Pathway/ReceptorEffect of MidkineOutcomeSource
Notch2/Jak2-Stat3 PathwayActivation via direct binding to Notch2Regulates cell plasticity and motility, inducing EMT tandfonline.comnih.gov
MAPK PathwayActivationPromotes EMT, cancer development, and metastasis eurjbreasthealth.comeurjbreasthealth.com
TGF-β PathwayInteraction with pathway proteinsContributes to the EMT process eurjbreasthealth.comeurjbreasthealth.com
WNT/β-Catenin PathwayInteractionKey regulatory mechanism in glioma growth eurjbreasthealth.comeurjbreasthealth.com

Preclinical Disease Models and Pathophysiological Relevance of Midkine 13 21

Oncological Research in Animal Models

Preclinical studies utilizing xenograft models, where human tumor cells are implanted into immunodeficient mice, have demonstrated the significant role of Midkine in promoting tumor growth and metastasis. semanticscholar.orgwuxibiology.com The overexpression of MDK is associated with enhanced tumor development, attributed in part to its pro-angiogenic properties. eurjbreasthealth.com In xenograft models, increased MDK expression leads to a higher density of microvessels within the tumor, indicating the proliferation of endothelial cells and the formation of new blood vessels that supply the tumor. eurjbreasthealth.com

Blockade of Midkine has been shown to contribute to tumor regression in mouse models, underscoring its importance in tumor expansion. aai.org For instance, treatment with antisense MDK has been found to suppress tumorigenicity in mouse rectal carcinoma cells and reduce tumor growth in nude mice. frontiersin.org Similarly, the use of a small molecule inhibitor of MDK, iMDK, significantly inhibited tumor growth in a xenograft mouse model of non-small cell lung cancer (NSCLC). plos.orgmdpi.com In triple-negative breast cancer (TNBC) xenograft models, administration of a novel MDK inhibitor, HBS-101, led to a significant decrease in tumor growth, including in brain metastatic models. aacrjournals.org

Furthermore, MDK has been implicated in promoting metastasis. eurjbreasthealth.com In a xenograft model of NSCLC, overexpression of MDK in H1299 cells led to high rates of lung metastasis. mdpi.com Conversely, silencing MDK expression has been shown to reduce lymphangiogenesis and metastasis. eurjbreasthealth.com Studies on hepatocellular carcinoma (HCC) have also revealed that MDK promotes the survival of circulating tumor cells, thereby facilitating metastasis. nih.gov In mouse models, knockdown of MDK in HCC cells resulted in a significantly smaller number of tumor foci in both the liver and lungs. nih.gov

Table 1: Impact of Midkine (13-21) on Tumor Growth and Metastasis in Xenograft Models

Model SystemCancer TypeKey Findings
Xenograft Mouse ModelNon-Small Cell Lung Cancer (NSCLC)Systemic administration of iMDK significantly inhibited tumor growth. plos.org
Xenograft Mouse ModelNon-Small Cell Lung Cancer (NSCLC)MDK overexpression promoted lung metastasis. mdpi.com
Xenograft Mouse ModelTriple-Negative Breast Cancer (TNBC)HBS-101, an MDK inhibitor, decreased tumor growth and brain metastasis. aacrjournals.org
Xenograft Mouse ModelHepatocellular Carcinoma (HCC)MDK knockdown reduced tumor foci in the liver and lungs. nih.gov
Xenograft Mouse ModelProstate CancerInhibition of MDK secretion and expression suppressed tumor growth. nih.gov
Xenograft Mouse ModelMurine HepatocarcinomaMidkine-binding peptides suppressed angiogenesis. nih.gov

Midkine is a significant contributor to multidrug resistance (MDR) in various cancers, a major obstacle in effective cancer treatment. nih.govmdpi.com Its expression is often positively correlated with disease progression and resistance to chemotherapy. encyclopedia.pub MDK exerts its influence on drug resistance through multiple mechanisms, including the activation of pro-survival signaling pathways and the upregulation of drug efflux pumps. mdpi.comnih.gov

In preclinical models of neuroblastoma, MDK has been shown to protect drug-sensitive cells from the cytotoxic effects of chemotherapeutic agents when co-cultured with drug-resistant cells. nih.gov This protective effect is mediated by MDK secreted from the resistant cells. nih.gov Downregulation of MDK expression in drug-resistant neuroblastoma cells using siRNA abolished this protective effect. nih.gov

MDK-mediated activation of signaling pathways such as PI3K/AKT and MAPK is a key mechanism of drug resistance. nih.gov For example, in ovarian cancer cells, MDK stimulates the AKT signaling pathway, which reduces the cytotoxic effect of cisplatin (B142131). eurjbreasthealth.com Conversely, inhibiting MDK increases the cytotoxicity of cisplatin. eurjbreasthealth.com In gastric cancer cells, MDK has been shown to reduce cisplatin cytotoxicity, partly through alterations in the Notch signaling pathway. nih.gov

Furthermore, MDK can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and ABCG2, which are responsible for effluxing chemotherapeutic drugs from cancer cells, leading to MDR in gastric, leukemia, and ovarian cancer models. nih.gov In doxorubicin-resistant neuroblastoma cells, MDK upregulates P-gp. mdpi.com

Therapeutic strategies targeting MDK have shown promise in overcoming drug resistance in preclinical models. RNA interference (RNAi) and siRNA approaches that downregulate MDK expression have been effective in restoring chemosensitivity in resistant gastric, lung, and leukemic cancer cell lines. nih.gov The combination of siRNA against MDK with chemotherapeutic agents like paclitaxel (B517696) has demonstrated a synergistic antitumor effect on the growth of human prostate cancer xenografts. frontiersin.org

Table 2: Influence of Midkine (13-21) on Drug Resistance in Preclinical Cancer Models

Cancer ModelChemotherapeutic AgentMechanism of Resistance
NeuroblastomaDoxorubicinMDK upregulates P-glycoprotein (P-gp). mdpi.com
Ovarian CancerCisplatinMDK stimulates the AKT signaling pathway. eurjbreasthealth.com
Gastric CancerCisplatinMDK alters the Notch signaling pathway. nih.gov
GlioblastomaTemozolomideMDK enhances cancer stemness. mdpi.com
Oral Squamous Cell CarcinomaCisplatinMDK mediates expression of drug efflux pumps. mdpi.com

Impact on Tumor Growth and Metastasis in Xenograft Models

Inflammatory and Autoimmune Disease Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical animal model for human multiple sclerosis (MS), a chronic autoimmune disorder of the central nervous system (CNS). frontiersin.org Midkine has been identified as a key player in the pathogenesis of EAE. frontiersin.orgnih.gov During the development of EAE, MDK expression is upregulated in the spinal cord. nih.gov

Studies using MDK-deficient mice have demonstrated a significant attenuation of EAE severity. nih.gov These mice exhibit lower clinical scores compared to their wild-type counterparts. nih.gov The protective effect in MDK-deficient mice is associated with an expansion of the regulatory T (Treg) cell population in peripheral lymph nodes and a decrease in the numbers of autoreactive T-helper type 1 (TH1) and TH17 cells. nih.gov Treg cells are crucial for maintaining immune tolerance, and their expansion helps to suppress the autoimmune response. nih.gov

Conversely, the exogenous administration of recombinant MDK to MDK-deficient mice exacerbates EAE severity, confirming the detrimental role of this growth factor in autoimmune neuroinflammation. frontiersin.org MDK appears to suppress the expansion of Treg cells by inhibiting the phosphorylation of STAT5, a transcription factor essential for the expression of Foxp3, the master regulator of Treg cell development. nih.gov

Therapeutic interventions targeting MDK have shown efficacy in EAE models. The administration of anti-MDK RNA aptamers has been found to significantly expand the Treg cell population and alleviate the clinical symptoms of EAE. nih.gov These findings suggest that inhibiting MDK could be an effective therapeutic strategy for autoimmune diseases like MS. nih.gov

Beyond its role in neuroinflammation, Midkine is implicated in other inflammatory conditions, as demonstrated in various preclinical models.

In a mouse model of rheumatoid arthritis, an antibody-induced arthritis model, mice deficient in the MDK gene were largely resistant to developing the disease. oncotarget.com The administration of MDK to these deficient mice increased their susceptibility to arthritis. oncotarget.com The protective effect of MDK deficiency was linked to reduced migration of inflammatory leukocytes to the synovial membranes and the prevention of osteoclast differentiation. nih.govoncotarget.com Furthermore, a chimeric-type siRNA targeting MDK was shown to suppress the development of antibody-induced arthritis. oncotarget.com

In preclinical models of inflammatory bowel disease (IBD), such as colitis, MDK expression is also upregulated. nih.gov In a rat model of experimental colitis, increased expression of MDK was observed in the colon during the healing phase. nih.gov MDK is considered an endogenous proinflammatory mediator that may contribute to intestinal inflammation through signaling pathways involving cytokines like TNF-α, IL-1β, IL-12, IL-13, IL-17, and IL-23. nih.gov Studies on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a common murine model, have shown that the inflammatory response involves the upregulation of IL-1β, IL-6, and TNF-α in the colon. mdpi.com While the direct role of Midkine (13-21) has not been as extensively detailed in these specific models as in EAE, the general upregulation of MDK in inflammatory conditions suggests its potential as a therapeutic target. nih.gov

Modulation of Experimental Autoimmune Encephalomyelitis (EAE)

Neurobiological and Regenerative Studies in Preclinical Systems

Midkine plays a crucial role in the development and repair of the nervous system. plos.org Its expression is high during embryogenesis, particularly in the developing nervous system, and is rapidly downregulated after birth. plos.org However, in response to injury or disease in the adult nervous system, MDK expression is re-induced, suggesting its involvement in regenerative processes. plos.orgnih.gov

In animal models of CNS injury, such as traumatic spinal cord injury and forebrain damage, MDK mRNA and protein levels are increased in the damaged areas. nih.gov This suggests that MDK functions as a neurotrophic factor that aids in tissue repair. nih.gov In zebrafish, a model organism known for its remarkable regenerative capacity, Midkine-a (the zebrafish ortholog of MDK) is essential for the initial proliferative response following injury to the caudal fin, extraocular muscle, and retina. plos.org In the absence of Midkine-a, the regeneration of these tissues is significantly delayed or, in the case of the retina, almost completely absent. plos.org

Studies in MDK knockout mice have further highlighted its role in neural repair and protection. These mice show a delayed recovery from cerebral ischemia and peripheral nerve injury. plos.org They also exhibit early preclinical features of Parkinson's disease and a higher vulnerability to neurotoxic effects. plos.org

In the context of neurogenesis, in vitro studies have shown that MDK enhances the growth and survival of neural precursor cells without inhibiting their differentiation. nih.gov MDK secreted by embryonic neurons can also induce the clustering of acetylcholine (B1216132) receptors on myoblasts, suggesting a role in synapse formation. nih.gov Therapeutic RNA aptamers targeting MDK have been investigated in a mouse model of ischemic stroke, where they have been shown to reduce inflammation. tandfonline.com

Potential in Neuronal Survival and Neurogenesis Models

Midkine has demonstrated significant neuroprotective and neurogenic potential in various preclinical models. Its ability to support neuronal survival and promote the generation of new neurons underscores its importance in the context of central nervous system (CNS) injury and neurodegenerative diseases. nih.gov

Research has shown that Midkine promotes the survival of embryonic neurons and its expression is upregulated in response to neural injury. nih.govnih.gov In models of transient forebrain ischemia in gerbils, the administration of Midkine into the lateral ventricle prior to the ischemic event was found to prevent the delayed death of hippocampal CA1 neurons. nih.govfrontiersin.org This neuroprotective effect is partly attributed to its anti-apoptotic properties. eurjbreasthealth.com Midkine has been shown to suppress the activation of Caspase-3, a key executioner of apoptosis, through the activation of the extracellular signal-regulated kinase (ERK) pathway. eurjbreasthealth.com Furthermore, it can increase the expression of the anti-apoptotic protein Bcl-2. eurjbreasthealth.comahajournals.org

In addition to promoting neuronal survival, Midkine also appears to play a role in neurogenesis. Studies have indicated that Midkine promotes the growth and survival of neural precursor cells. midkine.org Following an ischemic stroke in a rat model, post-ischemic gene transfer of Midkine not only reduced the infarct volume but also increased the migration of neuronal precursor cells toward the infarcted area, suggesting a role in neuronal regeneration. frontiersin.org This is further supported by findings that low-intensity early locomotor exercise in rats post-stroke upregulates Midkine in the cells surrounding the infarct zone, which is associated with improved functional outcomes. nih.govcambridge.org

Table 1: Summary of Preclinical Findings on Midkine in Neuronal Survival and Neurogenesis Models

Model System Key Findings Reference(s)
Gerbil transient forebrain ischemia Intraventricular Midkine administration prevented delayed hippocampal neuronal death. nih.govfrontiersin.org
Rat ischemic stroke model Midkine gene transfer reduced infarct volume and increased migration of neuronal precursor cells. frontiersin.org
Cultured neurons Midkine inhibits caspase-dependent apoptosis via activation of MAPK and PI3K pathways. frontiersin.org
Rat model of cerebral infarction Exercise intervention post-infarction increased Midkine expression in the peri-infarct area. nih.gov
Chick and mouse retinas Exogenous Midkine decreases the number of dying neurons and influences the formation of Müller glia-derived progenitor cells after damage. nih.gov

Role in Ischemic Injury Models (e.g., cerebral infarction)

The role of Midkine in ischemic injury, particularly cerebral infarction, is a significant area of preclinical investigation. Following an ischemic event in the brain, Midkine expression is markedly increased in the peri-infarct area, primarily by reactive astrocytes. nih.govfrontiersin.orgnih.gov This upregulation is considered a component of the brain's endogenous repair mechanism in response to hypoxia-induced damage. eurjbreasthealth.comeurjbreasthealth.com

In a rat model of ischemic stroke, intraventricular injection of Midkine before the ligation of the middle cerebral artery was shown to alleviate cerebral infarction. nih.gov Furthermore, gene therapy using an adenovirus to deliver the Midkine gene post-ischemia effectively reduced the cerebral infarction volume in rats. nih.gov These findings highlight the neuroprotective role of Midkine in the acute phase of stroke. The mechanisms underlying this protection are multifaceted, involving the inhibition of apoptosis as previously mentioned. eurjbreasthealth.comahajournals.org

However, the role of Midkine in the neuroinflammatory response following ischemic injury is complex. While it promotes neuronal survival, it also acts as a chemoattractant for leukocytes, including neutrophils and macrophages, which can exacerbate secondary injury. nih.govnih.gov In models of traumatic brain injury, which shares some pathological features with ischemic stroke, Midkine-deficient mice exhibited reduced brain tissue loss and improved neurological outcomes, associated with a decreased inflammatory response. nih.gov This suggests that while Midkine has direct neuroprotective effects, its pro-inflammatory activities could be detrimental in certain contexts.

Table 2: Preclinical Evidence of Midkine's Role in Ischemic Injury Models

Animal Model Type of Injury Key Findings Regarding Midkine Reference(s)
Rat Transient forebrain ischemia Upregulation of Midkine mRNA and protein in reactive astrocytes. [2, 113 in 2]
Gerbil Bilateral common carotid artery occlusion Pre-ischemic intraventricular administration of Midkine delayed neuronal death. frontiersin.org
Rat Middle cerebral artery occlusion (Stroke) Intraventricular injection of Midkine prior to occlusion relieved cerebral infarction. nih.gov
Rat Focal brain ischemia Post-ischemic gene transfer of Midkine protected against brain ischemia. nih.gov
Mouse Traumatic Brain Injury Midkine deficiency reduced brain tissue loss and neuroinflammation. nih.gov

Cardiovascular Research in Animal Models

In the cardiovascular system, Midkine has been shown to have a dual role, participating in both pathological processes like vascular stenosis and protective mechanisms such as cardioprotection and angiogenesis. nih.govoup.com

Influence on Vascular Remodeling and Neointima Formation

Preclinical studies have consistently demonstrated that Midkine is a critical factor in the development of neointima formation, a key process in vascular stenosis and atherosclerosis. oup.comjci.orgnih.gov Following vascular injury, such as that induced by a balloon catheter in the rat carotid artery, Midkine expression is significantly increased in the neointima, particularly in proliferating smooth muscle cells. frontiersin.orgjci.org

Crucially, in Midkine-deficient mice, neointima formation following vascular injury is strongly suppressed. frontiersin.orgjci.orgnih.gov The administration of exogenous Midkine to these deficient mice restores the formation of neointima. jci.orgnih.gov This effect is largely attributed to Midkine's ability to recruit inflammatory cells, particularly leukocytes and macrophages, to the site of injury. oup.comjci.orgnih.gov These inflammatory cells, in turn, contribute to the proliferation and migration of vascular smooth muscle cells from the media to the intima, a hallmark of neointima formation. oup.com In a rabbit model of in-stent restenosis, infiltrating macrophages were identified as the major source of Midkine in the neointima. oup.com These findings suggest that targeting Midkine could be a therapeutic strategy to prevent vascular restenosis. frontiersin.org

Cardioprotective Effects in Ischemia/Reperfusion Injury Models

In contrast to its detrimental role in neointima formation, Midkine exhibits significant cardioprotective effects in models of myocardial ischemia/reperfusion (I/R) injury. ahajournals.orgnih.gov Following a myocardial infarction, Midkine expression is progressively increased in the peri-infarct area. nih.gov

Studies using Midkine-deficient mice have shown that these animals experience higher mortality and larger infarct sizes compared to wild-type mice after myocardial I/R. ahajournals.orgnih.gov Conversely, the administration of exogenous Midkine has been shown to improve survival and left ventricular function in both wild-type and Midkine-deficient mice. nih.gov In a swine model of I/R injury, a single intracoronary injection of Midkine at the onset of reperfusion reduced the infarct size and improved ventricular function. frontiersin.orgfrontiersin.orgnih.gov

The cardioprotective effects of Midkine are largely attributed to its anti-apoptotic and pro-angiogenic activities. nih.govresearchgate.net Midkine protects cardiomyocytes from apoptosis by increasing the expression of Bcl-2 and activating the ERK signaling pathway. eurjbreasthealth.comahajournals.org It also promotes angiogenesis in the peri-infarct zone, which helps to prevent adverse cardiac remodeling and preserve cardiac function. nih.govnih.gov

Table 3: Summary of Midkine's Cardiovascular Effects in Animal Models

Research Area Animal Model Key Findings Reference(s)
Vascular Remodeling Rat carotid artery balloon injury Midkine expression increased in the neointima; deficiency suppressed neointima formation. frontiersin.orgjci.org
Mouse restenosis model Neointima formation was repressed in Midkine-deficient mice. frontiersin.org
Hypercholesterolemic rabbit stent model Macrophages were the main source of neointimal Midkine. frontiersin.orgoup.com
Cardioprotection Mouse myocardial infarction Midkine deficiency led to higher mortality; exogenous Midkine improved survival. ahajournals.orgnih.gov
Rat myocardial infarction Midkine treatment prevented ventricular remodeling and improved long-term survival. frontiersin.org
Swine ischemia/reperfusion Intracoronary Midkine injection reduced infarct size and improved ventricular function. frontiersin.orgfrontiersin.orgnih.gov

Advanced Methodologies for Research on Midkine 13 21

Peptide Synthesis, Modification, and Characterization

The foundation of any research on Midkine (13-21) is the ability to produce a pure, well-characterized synthetic version of the peptide.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides like Midkine (13-21). plos.org The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. plos.org The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. itn.pt

Optimization of SPPS for a specific peptide such as Midkine (13-21) involves several key considerations:

Resin Selection: A Rink Amide resin is often chosen to produce a C-terminal amide, which can enhance peptide stability. itn.pt

Coupling Reagents: Efficient coupling is critical for maximizing yield and purity. Reagent systems like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DiPEA (N,N-Diisopropylethylamine) are used to activate the carboxyl group of the incoming amino acid for amide bond formation. unifi.it

Deprotection: The Fmoc protecting group on the α-amine of the last added amino acid is removed with a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like DMF (N,N-Dimethylformamide), to allow for the next coupling cycle. itn.pt

Solvent Systems: While DMF has traditionally been the solvent of choice, recent efforts focus on more environmentally friendly or "green" binary solvent systems, such as those containing dimethyl sulfoxide (B87167) (DMSO), to improve sustainability without compromising synthesis quality. unifi.it

Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as 95% Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water. itn.pt The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). unifi.it

Table 1: Optimized Fmoc-SPPS Cycle for Midkine (13-21)

StepReagents & ConditionsPurposeTypical Duration (Optimized)
Resin SwellingRink Amide MBHA resin in DMF or alternative solventPrepare the solid support for synthesis.15-30 min
Fmoc Deprotection20% Piperidine in DMFRemove the Fmoc group from the N-terminus of the growing peptide chain.1-10 min
WashingDMF or alternative solventRemove excess deprotection reagent and by-products.Multiple cycles, 1-2 min each
Amino Acid CouplingFmoc-amino acid, HATU, DiPEA in DMFAdd the next amino acid to the chain.2-40 min
WashingDMF or alternative solventRemove excess reagents and by-products.Multiple cycles, 1-2 min each
Final Cleavage95% TFA / 2.5% H₂O / 2.5% TISCleave the completed peptide from the resin and remove side-chain protecting groups.2-4 hours

Once synthesized and purified, the structural integrity and conformational properties of the Midkine (13-21) peptide are assessed using a variety of spectroscopic methods.

Mass Spectrometry (MS): This is the primary technique used to confirm the identity of the synthesized peptide. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), verifies that the peptide has the correct molecular weight, confirming the successful incorporation of all amino acids and the absence of major deletions or modifications. uantwerpen.be

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. jascoinc.com By measuring the differential absorption of left and right circularly polarized light, a CD spectrum can reveal the proportions of different structural motifs like α-helices, β-sheets, and random coils. For a short peptide like Midkine (13-21), CD analysis can determine if it adopts a stable conformation, for instance, transitioning from a random coil to a more ordered structure upon binding to a receptor or lipid membrane. nih.gov The technique is also used to assess the thermal stability of the peptide by monitoring structural changes as a function of temperature. jascoinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed, atomic-level information about the three-dimensional structure and dynamics of a peptide in solution. copernicus.org Through various NMR experiments (e.g., NOESY, TOCSY), it is possible to determine the distances between specific protons within the peptide, which allows for the calculation of its 3D structure. mdpi.com NMR can also identify which parts of the peptide are flexible and which are rigid, and how its conformation changes upon interaction with other molecules. copernicus.org

Solid-Phase Peptide Synthesis Optimization

In Vitro and Cell-Based Assay Development

To understand the biological role of Midkine (13-21), a range of in vitro assays are developed to probe its binding characteristics and functional effects on cells.

These assays are designed to identify and characterize the molecular targets of Midkine (13-21) and quantify the binding interaction.

Isothermal Titration Calorimetry (ITC): ITC is a complementary technique that directly measures the heat released or absorbed during a binding event. By titrating the Midkine (13-21) peptide into a solution containing a potential binding partner, ITC can determine not only the binding affinity (K_D) but also the complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This provides deeper insight into the forces driving the binding interaction.

Table 2: Comparison of Binding Assay Techniques

TechniquePrincipleKey OutputsAdvantages
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to a sensor surface. oatext.comk_on, k_off, K_D (Affinity)Label-free, real-time kinetics, high sensitivity.
Isothermal Titration Calorimetry (ITC)Measures heat changes upon binding in solution.K_D (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)Label-free, in-solution, provides full thermodynamic profile.
HLA-Peptide Binding AssayCompetition between a labeled peptide and the test peptide (Midkine 13-21) for binding to purified HLA molecules. nih.govIC50 (Concentration for 50% inhibition)Specific for assessing immunogenic potential and T-cell epitope binding.

These assays move beyond simple binding to measure the biological response of cells to the Midkine (13-21) peptide.

Signaling Reporter Assays: Full-length Midkine is known to activate signaling pathways such as PI3K/AKT and MAPK/ERK. mdpi.comeurjbreasthealth.com To test if the 13-21 fragment can trigger these pathways, reporter gene assays can be developed. In these assays, cells are engineered to contain a reporter gene (e.g., luciferase or a fluorescent protein) under the control of a promoter that is activated by the signaling pathway of interest. An increase in reporter signal after treating the cells with Midkine (13-21) indicates pathway activation. indigobiosciences.com

Adhesion Assays: Midkine has been shown to promote the adhesion of inflammatory cells like neutrophils via integrins. ashpublications.org To test if Midkine (13-21) shares this function, adhesion assays can be performed. This can involve coating plates with the peptide and measuring the number of cells that adhere after a specific incubation time. More advanced setups use microflow chambers to measure cell adhesion to a peptide-coated surface under defined shear stress, mimicking physiological blood flow. ashpublications.org

Transwell Migration Assays: The ability of Midkine (13-21) to act as a chemoattractant can be quantified using Transwell or Boyden chamber assays. nih.govnih.gov In this system, cells are placed in an upper chamber, which is separated from a lower chamber by a porous membrane. The peptide is placed in the lower chamber. The number of cells that migrate through the pores toward the peptide is counted, providing a quantitative measure of its chemotactic activity. nih.gov This assay can be adapted to measure haptotaxis, where the peptide is coated onto the underside of the membrane. helsinki.fi

Table 3: Parameters for a Typical Transwell Migration Assay

ParameterDescriptionExample
Cell TypeThe specific cell line being tested for migration (e.g., immune cells, cancer cells).Human umbilical vein endothelial cells (HUVECs), T-cells, A549 lung cancer cells. mdpi.comnih.gov
Pore SizeThe diameter of the pores in the membrane, chosen based on cell size.8.0 µm for cancer cells. nih.gov
ChemoattractantThe concentration of Midkine (13-21) placed in the lower chamber.Dose-response curve with concentrations ranging from ng/mL to µg/mL.
Incubation TimeThe duration cells are allowed to migrate.16-48 hours. nih.govnih.gov
QuantificationMethod for counting migrated cells.Fixing and staining cells with crystal violet, followed by microscopic imaging and counting. nih.gov

Receptor Binding and Ligand-Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

In Vivo Preclinical Model Development and Analysis

To assess the relevance of in vitro findings in a whole-organism context, preclinical animal models are essential. Given that Midkine (13-21) is a human peptide sequence, specific models are required to study its immunological effects.

Research has utilized HLA-A0201-transgenic (HHD II) mice to investigate the in vivo immunogenicity of the Midkine (13-21) peptide. aai.org These mice are genetically engineered to be deficient in their own MHC class I molecules and to express the human HLA-A0201 molecule, allowing for the study of human T-cell epitope responses in a murine model. aai.org

In such studies, HHD II mice are immunized with the Midkine (13-21) peptide. aai.org Following immunization, the T-cell response is analyzed. This can be done by isolating splenocytes from the mice and re-stimulating them in vitro with the peptide. The activation of peptide-specific T-cells is then measured using techniques like the IFN-γ ELISPOT assay, which quantifies the number of interferon-gamma secreting cells. aai.org Cytotoxic activity of the induced T-cells against target cells presenting the Midkine (13-21) peptide can be evaluated using chromium-release assays or similar cytotoxicity assays. aai.org These in vivo models have been crucial in demonstrating that Midkine (13-21) can induce a specific cytotoxic T-lymphocyte (CTL) response, validating its role as a tumor-shared antigen. aai.org

Administration Routes and Pharmacokinetic Studies of Peptide Fragments in Animal Models

Understanding the pharmacokinetic (PK) profile of peptide fragments like Midkine (13-21) is fundamental for their development as therapeutic agents. PK studies in animal models aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the peptide.

Administration Routes: The choice of administration route significantly impacts the bioavailability and therapeutic efficacy of peptide fragments. Common routes used in animal models include:

Intravenous (IV) Injection: This route ensures immediate and complete bioavailability, allowing for the precise determination of distribution and elimination kinetics. nih.gov It is often used as a reference to calculate the absolute bioavailability of other administration routes.

Subcutaneous (SC) Injection: This method allows for slower absorption from the subcutaneous tissue, potentially leading to a more sustained release and prolonged therapeutic effect. researchgate.net

Intra-articular (IA) Injection: For localized effects, such as in studies of osteoarthritis, direct injection into the joint space is employed to maximize local concentration and minimize systemic exposure. researchgate.net

Intraperitoneal (IP) Injection: While common in small animal models for systemic administration, the absorption can be variable.

Pharmacokinetic Studies: Following administration, blood, urine, and fecal samples are collected at various time points to measure the concentration of the peptide fragment. nih.gov This data is then used to calculate key PK parameters.

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Reflects the extent of drug distribution into tissues. |

This table is interactive. You can sort and filter the data.

Studies on related molecules, such as antisense oligonucleotides targeting Midkine encapsulated in nanoliposomes, have shown that plasma disposition can be nonlinear and that these molecules can be highly plasma protein-bound, limiting their excretion. nih.gov Following intravenous injection in rats and monkeys, a rapid decline in plasma concentration was observed as the drug distributed to tissues, with the highest concentrations found in the kidney, spleen, and liver. nih.gov Such studies provide a framework for investigating the pharmacokinetics of peptide fragments like Midkine (13-21).

Histopathological and Molecular Analysis of Tissue Responses

To understand the biological effects of Midkine (13-21) at the cellular and tissue level, histopathological and molecular analyses are indispensable. These techniques provide insights into the mechanisms of action and the tissue-specific responses to the peptide.

Histopathological Analysis: Histopathology involves the microscopic examination of tissue sections to observe changes in tissue architecture, cell morphology, and the presence of inflammation or other pathological alterations.

Tissue Preparation: Tissues of interest are collected from animal models, fixed (e.g., in formalin), embedded in paraffin, sectioned, and stained.

Staining Techniques:

Hematoxylin and Eosin (H&E) Staining: This is the most common staining method used to visualize general tissue structure and cellular components.

Immunohistochemistry (IHC): This technique uses antibodies to detect the specific localization and expression of proteins within the tissue. For instance, IHC can be used to identify the presence of Midkine itself or markers of cell proliferation (e.g., Ki67) or apoptosis in response to the peptide. semanticscholar.org Studies have shown a positive correlation between MDK overexpression and the Ki67 labeling index in bladder cancer tissues. semanticscholar.org

Molecular Analysis: Molecular techniques are employed to analyze changes in gene and protein expression in tissues following administration of Midkine (13-21).

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This method is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts. For example, researchers can measure the mRNA levels of genes involved in inflammation, cell growth, or apoptosis to understand the molecular pathways affected by the peptide. nih.gov

Western Blotting: This technique is used to detect and quantify the levels of specific proteins in tissue lysates. It can confirm changes in protein expression observed through other methods like IHC. ahajournals.org

In Situ Hybridization (ISH): This method allows for the visualization of specific mRNA sequences within the spatial context of the tissue, providing information on which cells are expressing a particular gene. elifesciences.org

Research on full-length Midkine has demonstrated its role in regulating inflammation and wound epidermis development. elifesciences.org Similar detailed analyses of tissue responses to the Midkine (13-21) fragment are crucial to delineate its specific functions.

Immunological Assays (e.g., ELISPOT, flow cytometry for T-cell responses)

Given that Midkine is considered a tumor-shared antigen, investigating the immunological responses elicited by its fragments, such as Midkine (13-21), is of significant interest, particularly in the context of cancer immunotherapy. aai.org

Enzyme-Linked Immunospot (ELISPOT) Assay: The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at the single-cell level. In the context of Midkine (13-21), it is primarily used to measure T-cell responses.

Principle: The assay involves capturing cytokines secreted by activated T-cells onto a membrane coated with a specific antibody. The captured cytokine is then detected with a second, labeled antibody, resulting in a visible spot for each cytokine-producing cell.

Application: Researchers have used IFN-γ ELISPOT assays to demonstrate that immunization with Midkine (13-21) peptide can induce specific T-cell responses in HLA-A2 transgenic mice. aai.org Splenocytes from immunized mice, when incubated with the peptide, show a significant increase in IFN-γ producing cells. aai.org This assay can confirm the immunogenicity of the peptide and its ability to activate T-cells. aai.orgresearchgate.netnih.gov

Flow Cytometry: Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is extensively used to characterize and quantify immune cell populations.

Principle: Cells are stained with fluorescently labeled antibodies specific for cell surface or intracellular proteins. The fluorescence signals are then detected and analyzed to identify and quantify different cell types and their activation status.

Application for T-cell Responses:

Tetramer Staining: To identify T-cells specific for the Midkine (13-21) peptide, fluorescently labeled HLA-A2/peptide tetramers can be used. These tetramers bind to the T-cell receptors of CD8+ T-cells that recognize the specific peptide, allowing for their direct visualization and quantification by flow cytometry. aai.org

Intracellular Cytokine Staining (ICS): This method allows for the measurement of cytokine production (e.g., IFN-γ, TNF-α) within individual T-cells following stimulation with the Midkine (13-21) peptide.

Phenotyping Immune Cells: Flow cytometry can be used to analyze the phenotype of various immune cells, such as regulatory T-cells (Tregs), in response to Midkine. pnas.org For instance, studies on full-length Midkine have shown its ability to decrease the Treg cell population. pnas.org Similar analyses for the 13-21 fragment would clarify its specific immunomodulatory effects.

Immunological Assay Findings for Midkine Peptides

Assay Purpose Key Findings Related to Midkine Peptides
IFN-γ ELISPOT Quantify peptide-specific T-cell activation. Immunization with Midkine (13-21) induces a robust IFN-γ T-cell response in mice. aai.org
Flow Cytometry (Tetramer Staining) Identify and quantify peptide-specific CD8+ T-cells. T-cell lines specific for Midkine (13-21) can be successfully labeled with HLA-A2/13-21 tetramers. aai.org
Flow Cytometry (Cell Proliferation) Assess the ability of dendritic cells to prime T-cell responses. Midkine can reduce the ability of dendritic cells to promote the proliferation of antigen-specific CD8+ T-cells. biorxiv.org

| Flow Cytometry (Phenotyping) | Characterize immune cell populations. | Midkine deficiency leads to an expansion of the CD4+CD25+Foxp3+ Treg cell population. pnas.org |

This table is interactive. You can sort and filter the data.

These advanced methodologies are critical for a comprehensive understanding of the pharmacokinetic properties, tissue-specific effects, and immunological activity of the Midkine (13-21) peptide fragment, paving the way for its potential therapeutic applications.

Future Research Directions and Translational Potential of Midkine 13 21 Peptide Research

Development of Peptide-Based Agonists or Antagonists for Specific Midkine Pathways

Future research will likely focus on delineating the precise role of the Midkine (13-21) peptide in modulating MDK's complex signaling network. While the full-length MDK protein interacts with multiple receptors, including anaplastic lymphoma kinase (ALK) and protein tyrosine phosphatase ζ (PTPζ), to activate pathways like PI3K/AKT and MAPK, the specific interactions of the 13-21 fragment are less understood. nih.govplos.org

The primary identified function of the Midkine (13-21) peptide is its ability to act as a tumor-shared antigen, specifically as an epitope for cytotoxic T lymphocytes (CTLs). aai.org Research has demonstrated that this peptide can be presented by HLA-A2 molecules on the surface of tumor cells, leading to their recognition and lysis by peptide-specific CD8+ T cells. aai.org In this context, the peptide itself functions as an agonist of the immune response against MDK-expressing cancers.

Future investigations should aim to:

Develop Peptide Agonists for Immunotherapy: The core focus remains on leveraging the Midkine (13-21) peptide as an agonist for T-cell-mediated anti-tumor immunity. This involves its application as a cancer vaccine component to stimulate a targeted immune attack. eurjbreasthealth.comaai.org

Investigate Antagonistic Properties: While its agonistic immune function is established, a critical area of future study is whether the Midkine (13-21) peptide or its derivatives can act as antagonists to the pro-tumorigenic pathways of the full-length MDK protein. It is conceivable that modified versions of this peptide could be designed to block the binding of MDK to its receptors, thereby inhibiting downstream signaling that promotes cell proliferation, survival, and angiogenesis. nih.govnih.gov Research into other MDK-inhibitory peptides, such as those that block the MDK-LRP1 interaction, provides a template for this approach. nih.gov

Engineering of Novel Peptide Constructs with Enhanced Bioactivity or Stability

The clinical utility of peptide-based therapeutics like Midkine (13-21) is often hampered by poor stability and limited bioactivity. patsnap.com Consequently, a significant direction for future research is the engineering of novel peptide constructs to overcome these limitations.

Enhancing Bioactivity: The bioactivity of the Midkine (13-21) peptide is primarily its ability to be recognized by T-cells. Engineering efforts could focus on amino acid substitutions within the peptide sequence to improve its binding affinity to HLA molecules and the T-cell receptor. This could lead to a more potent and sustained immune response. aai.org

Improving Stability: Peptides are susceptible to rapid degradation by proteases in the body, resulting in a short half-life. patsnap.commdpi.com Strategies to enhance the stability of the Midkine (13-21) peptide are crucial for its therapeutic efficacy. These approaches include:

Chemical Modifications: Incorporating non-natural D-amino acids in place of their L-enantiomers can render the peptide resistant to proteolytic degradation. mdpi.com

Structural Modifications: Cyclization of the peptide can improve its conformational rigidity and stability.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the size and circulatory half-life of therapeutic peptides. biochempeg.com

The full-length Midkine protein is noted for its high stability against heat and acid. nih.gov Future studies could investigate whether the structural motifs contributing to this stability can be incorporated into engineered constructs of the 13-21 fragment.

Integration of Computational Modeling and In Silico Approaches for Peptide Design

The design and optimization of peptide-based drugs can be significantly accelerated through the use of computational modeling and in silico tools. nih.govshu.edu These approaches are invaluable for predicting the properties of novel Midkine (13-21) analogs before their costly and time-consuming synthesis and experimental validation.

Key applications of computational modeling in this field include:

In Silico Screening: Large virtual libraries of Midkine (13-21) variants with different amino acid substitutions can be screened for their predicted binding affinity to HLA-A2 molecules and T-cell receptors. nih.gov

Molecular Docking: This technique can simulate the interaction between the peptide and its target proteins, providing insights into the specific binding modes and energies. mdpi.comfrontiersin.org For instance, docking studies can model the fit of the Midkine (13-21) peptide within the binding groove of the HLA-A2 molecule. nih.gov

Molecular Dynamics Simulations: These simulations can predict the stability and conformational changes of the peptide-receptor complex over time, helping to identify the most stable and effective peptide candidates. nih.gov

Reverse Vaccinology: Computational tools can be used to analyze the entire Midkine protein sequence to identify other potential T-cell epitopes beyond the 13-21 fragment, as has been demonstrated in the computational design of a broader Midkine vaccine.

These in silico methods allow for a rational design process, increasing the likelihood of developing peptide constructs with superior therapeutic profiles. nih.gov

Exploration of Peptide-Based Delivery Systems in Preclinical Research

Effective delivery of the Midkine (13-21) peptide to the target site—primarily antigen-presenting cells (APCs) like dendritic cells—is critical for inducing a robust immune response. nih.govfrontiersin.org The peptide's low intrinsic immunogenicity and potential for degradation necessitate advanced delivery systems. patsnap.com

Future preclinical research will explore various delivery platforms:

Lipid-Based Nanoparticles (LNPs): Liposomes and other LNPs are versatile carriers that can encapsulate peptides, protecting them from degradation and facilitating their uptake by APCs. biochempeg.comnih.govjst.go.jpfrontiersin.org The surface of these nanoparticles can be modified with targeting ligands to enhance delivery to specific cell types.

Peptide-Drug Conjugates: The Midkine (13-21) peptide can be conjugated to carrier molecules or other immune-stimulating agents to enhance its delivery and efficacy. nih.gov

Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cell membranes and can be used to deliver cargo, such as the Midkine (13-21) peptide, into the cytoplasm of APCs for processing and presentation. researchgate.net A cell-penetrating peptide has already been derived from the heparin-binding domain of Midkine itself, suggesting a potential for creating chimeric peptides. researchgate.net

The goal of these delivery systems is to ensure that the Midkine (13-21) peptide is delivered intact to the immune system in a manner that maximizes its immunogenic potential, a key step in the preclinical development of peptide-based vaccines. nih.govmdpi.com

Identification of Novel Molecular Targets for Midkine (13-21) and Related Peptides in Disease Mechanisms (Preclinical)

While the primary known "target" of the Midkine (13-21) peptide is the T-cell receptor in the context of an HLA-A2-restricted immune response, further preclinical investigation is needed to fully elucidate its molecular interactions and potential off-target effects. aai.org

Future research should focus on:

Confirming Immune Cell Interactions: Detailed preclinical studies are required to confirm the interaction with CD8+ T cells and to investigate potential interactions with other immune cells, such as CD4+ T helper cells, which are also crucial for a comprehensive anti-tumor response. frontiersin.orgaai.org Research has identified CD4+ T cell epitopes in the signal peptide of Midkine (e.g., peptide 9-23), suggesting a coordinated immune attack is possible. nih.gov

Investigating Non-Immune Targets: It is important to determine if the Midkine (13-21) peptide interacts with any of the known MDK receptors (e.g., ALK, PTPζ, LRP1) or other cell surface molecules, and whether such interactions could lead to unintended agonistic or antagonistic effects on MDK's native signaling pathways. plos.orgjst.go.jp

Role in Different Disease Mechanisms: The full MDK protein is implicated in a wide range of diseases beyond cancer, including inflammation and autoimmune disorders. nih.govfrontiersin.org Preclinical studies should explore whether the Midkine (13-21) peptide has any functional role or therapeutic potential in these non-cancerous conditions, for example, by modulating the inflammatory response driven by macrophages and neutrophils. researchgate.net

Understanding the complete molecular target profile of the Midkine (13-21) peptide will be essential for predicting its efficacy and safety as it moves toward clinical translation.

Q & A

Q. What guidelines ensure transparent reporting of Midkine (13-21) research data in publications?

  • Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., spectra, dose-response curves) in repositories like Zenodo or Figshare. Include detailed experimental protocols in Supplementary Information, specifying equipment settings and software versions .

Q. How should researchers handle discrepancies between computational predictions and experimental results for Midkine (13-21)?

  • Methodology : Re-evaluate force field parameters or solvation models in simulations. Perform mutagenesis studies (e.g., alanine scanning) to test predicted binding residues. Use Bayesian statistics to quantify uncertainty in computational-experimental correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.